REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]([CH:7]2[CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)[N:5]=[CH:4][C:3]=1[C:13]#[N:14].[OH:15]O.N>C(O)C>[NH2:1][C:2]1[N:6]([CH:7]2[CH2:8][CH2:9][O:10][CH2:11][CH2:12]2)[N:5]=[CH:4][C:3]=1[C:13]([NH2:14])=[O:15]
|
Name
|
|
Quantity
|
228 mmol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=NN1C1CCOCC1)C#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 48 h at ambient temp
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with aq saturated sodium thiosulfate (800 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove most of the ethanol
|
Type
|
CUSTOM
|
Details
|
The resulting solid was removed by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×200 mL) and ether (2×150 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was dried in vacuo to constant weight (31 g, 65% yield for 2 steps)
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=NN1C1CCOCC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |